5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine
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Overview
Description
5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring . The pyrazole ring can then be introduced through a condensation reaction with hydrazines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine
- 5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine
- 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-ol
Uniqueness
5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a thiazole and a pyrazole ring in the same molecule provides a versatile scaffold for further functionalization and study .
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
5-methyl-4-(3-methylpyrazol-1-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-5-3-4-12(11-5)7-6(2)13-8(9)10-7/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
SDFPGCVWABVLTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=C(SC(=N2)N)C |
Origin of Product |
United States |
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